molecular formula C23H14BrFN2O3 B2431472 [4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate CAS No. 380475-57-0

[4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate

Cat. No.: B2431472
CAS No.: 380475-57-0
M. Wt: 465.278
InChI Key: APQQLOVCZHEHIR-UHFFFAOYSA-N
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Description

[4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyano group, a fluoroanilino moiety, and a bromobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate typically involves multi-step organic reactions. One common synthetic route includes the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide to form the chalcone intermediate. This intermediate can then undergo further reactions, such as nucleophilic addition or substitution, to introduce the cyano and fluoroanilino groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are carefully selected to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

[4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts .

Biology and Medicine

Its structural features suggest it could be used in the design of new drugs with specific biological activities, such as anti-inflammatory or anticancer properties .

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of [4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate involves its interaction with specific molecular targets. The cyano group and fluoroanilino moiety can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Properties

IUPAC Name

[4-[(Z)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrFN2O3/c24-18-5-3-16(4-6-18)23(29)30-21-11-1-15(2-12-21)13-17(14-26)22(28)27-20-9-7-19(25)8-10-20/h1-13H,(H,27,28)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQQLOVCZHEHIR-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)F)OC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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